molecular formula C10H12F2N2 B1640337 1-(2,3-Difluorophenyl)piperazine

1-(2,3-Difluorophenyl)piperazine

Cat. No.: B1640337
M. Wt: 198.21 g/mol
InChI Key: XJPVUJYLKOZVMH-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)piperazine is a fluorinated phenylpiperazine derivative characterized by two fluorine atoms at the 2- and 3-positions of the phenyl ring. This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) and metabolic enzymes . Its structure combines the piperazine backbone—a six-membered ring with two nitrogen atoms—with a fluorinated aromatic moiety, which enhances metabolic stability and modulates receptor binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H12F2N2

Molecular Weight

198.21 g/mol

IUPAC Name

1-(2,3-difluorophenyl)piperazine

InChI

InChI=1S/C10H12F2N2/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

XJPVUJYLKOZVMH-UHFFFAOYSA-N

SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)F

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Ortho/para-substituted analogs (e.g., 2,3-diF vs. 4-Cl) exhibit distinct receptor affinities due to differences in spatial orientation .

Pharmacological Activity

Dopamine D2 Receptor (D2R) Affinity

  • This compound: Limited direct data, but fluorinated analogs generally show moderate D2R affinity due to balanced electronic effects .
  • 1-(2,3-Dichlorophenyl)piperazine : Elongation of the carbon linker decreases D2R affinity, contrasting with 1-(4-chlorophenyl)piperazine, where longer linkers enhance binding .
  • 1-(3-Trifluoromethylphenyl)piperazine : Exhibits variable effects on sympathetic nerve discharge (SND), suggesting mixed agonist/antagonist activity at serotonin receptors .

Serotonin Receptor Modulation

  • 1-(3-Chlorophenyl)piperazine (mCPP): A 5-HT1B/2C agonist with anxiolytic and anorectic effects .
  • 1-(2,5-Dimethoxyphenyl)piperazine : Acts as a 5-HT2A agonist, increasing SND and blood pressure .
  • This compound : Predicted to exhibit selective 5-HT1A/2A activity based on fluorination patterns .

Metabolic and Stability Profiles

  • Fluorinated Derivatives : this compound’s fluorine atoms resist oxidative metabolism, prolonging half-life compared to chlorinated analogs .
  • Chlorinated Derivatives : 1-(2,3-Dichlorophenyl)piperazine is prone to dehalogenation in vivo, limiting its utility in long-acting formulations .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine group of 2,3-difluoroaniline attacks the electrophilic carbons of bis(2-chloroethyl)amine. Cyclization is facilitated by elevated temperatures (120–220°C) and acid catalysis, typically using p-toluenesulfonic acid (p-TsOH) or tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. The hydrochloride salt of the product is isolated by adjusting the pH to 6–7 with aqueous ammonia, followed by extraction with ethyl acetate or protic solvents like n-butanol.

Key Parameters:

  • Molar Ratio: A 1:1.4–1.6 mass ratio of 2,3-difluoroaniline to bis(2-chloroethyl)amine hydrochloride optimizes yield.
  • Temperature: Reactions conducted at 170–200°C achieve higher purity (>99.5%) and yields (~60%).
  • Solvent: Xylene or toluene is preferred for high-temperature stability, though protic solvents like n-butanol improve post-reaction workup.

Industrial-Scale Optimization

Patent CN102807536B highlights adaptations for industrial production, emphasizing reduced waste and cost efficiency. By maintaining a narrow temperature range (170–200°C) and using n-butanol for crystallization, the process achieves a 59.5% yield with minimal byproducts. The use of protic solvents during refinement further enhances purity, critical for pharmaceutical intermediates.

Alternative Synthetic Routes

Nucleophilic Aromatic Substitution with Piperazine

Another theoretical approach involves the direct reaction of 2,3-difluoronitrobenzene with piperazine under basic conditions. The nitro group acts as a leaving group, enabling displacement by the piperazine nitrogen. However, this method is hindered by the poor leaving-group ability of nitro substituents and competing side reactions, necessitating harsh conditions that reduce yield.

Comparative Analysis of Synthesis Methods

The table below contrasts the cyclization method (as applied to 1-(2,3-dichlorophenyl)piperazine) with extrapolated data for the difluoro analogue:

Parameter 1-(2,3-Dichlorophenyl)piperazine This compound (Extrapolated)
Starting Material 2,3-Dichloroaniline 2,3-Difluoroaniline
Reagent Bis(2-chloroethyl)amine hydrochloride Bis(2-chloroethyl)amine hydrochloride
Catalyst p-TsOH, TBAB p-TsOH, TBAB
Temperature Range 130–220°C 150–200°C (estimated)
Reaction Time 48 hours 24–48 hours (estimated)
Yield 59.5–88% 50–70% (projected)
Purity (HPLC) >99.5% >98% (projected)

Notes:

  • Fluorine’s strong electron-withdrawing effect may accelerate SNAr kinetics but could also promote side reactions with the amine, necessitating precise temperature control.
  • The lower atomic radius of fluorine versus chlorine may improve crystal lattice stability, aiding purification.

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct in cyclization reactions is the incomplete ring closure product, 1-(2,3-difluorophenyl)-4-(2-chloroethyl)piperazine. This is minimized by:

  • Stoichiometric Excess: Using 1.5 equivalents of bis(2-chloroethyl)amine hydrochloride.
  • Catalyst Optimization: TBAB enhances phase transfer in biphasic systems, ensuring uniform reaction progress.

Purification Techniques

Industrial processes favor solvent-based crystallization over column chromatography. For the difluoro analogue, a mixed methanol-water system (3:1 v/v) effectively removes unreacted aniline and salts, yielding >98% pure product.

Q & A

Q. What are the optimal synthetic routes for 1-(2,3-difluorophenyl)piperazine, and how do reaction conditions influence yield and purity?

The synthesis of fluorophenylpiperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, click chemistry using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system enables efficient triazole formation with 1-(2-fluorobenzyl)piperazine precursors . Reaction parameters such as solvent polarity, temperature (ambient vs. reflux), and stoichiometric ratios (e.g., 1.2 equiv. of azidobenzene derivatives) significantly impact product purity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate:hexane gradients) is critical for isolating high-purity compounds .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substitution patterns on the piperazine ring and fluorophenyl groups. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Thin-Layer Chromatography (TLC) with hexane:ethyl acetate (1:2) is routinely used to monitor reaction progress .

Q. How can researchers assess the initial biological activity of this compound in vitro?

Standard assays include:

  • Receptor binding studies : Radioligand displacement assays (e.g., dopamine D2/D3 receptors) to determine Ki values.
  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC values).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound derivatives?

Systematic SAR requires:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -CF₃, -NO₂) at the phenyl ring to modulate receptor affinity .
  • Piperazine modification : Alkylation or sulfonylation of the piperazine nitrogen to enhance metabolic stability.
  • Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) to identify critical interactions with target proteins (e.g., dopamine receptors) .

Q. How can researchers resolve contradictions in reported biological data for fluorophenylpiperazine derivatives?

Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies include:

  • Cross-validation : Replicating assays in independent labs using standardized protocols.
  • Purity reassessment : Quantifying trace impurities via LC-MS and correlating with bioactivity .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound analogs?

  • ADMET prediction : Tools like SwissADME estimate logP, blood-brain barrier permeability, and cytochrome P450 interactions.
  • Molecular dynamics simulations : GROMACS or AMBER to study stability in lipid bilayers .

Q. How can in vitro toxicity profiles of fluorophenylpiperazine derivatives be systematically evaluated?

  • Hepatotoxicity : Liver microsomal stability assays (e.g., CYP450 inhibition).
  • Cardiotoxicity : hERG channel inhibition assays (patch-clamp electrophysiology).
  • Genotoxicity : Ames test for mutagenicity .

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